molecular formula C22H28O4 B12514878 4,4'-{5-[(Oxan-2-yl)oxy]pentane-2,2-diyl}diphenol CAS No. 696641-46-0

4,4'-{5-[(Oxan-2-yl)oxy]pentane-2,2-diyl}diphenol

Cat. No.: B12514878
CAS No.: 696641-46-0
M. Wt: 356.5 g/mol
InChI Key: VRNDGXLPOUEKCK-UHFFFAOYSA-N
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Description

4,4’-{5-[(Oxan-2-yl)oxy]pentane-2,2-diyl}diphenol is a complex organic compound characterized by its unique structure, which includes an oxane ring and diphenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-{5-[(Oxan-2-yl)oxy]pentane-2,2-diyl}diphenol typically involves multi-step organic reactions. One common method includes the reaction of oxane derivatives with phenolic compounds under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,4’-{5-[(Oxan-2-yl)oxy]pentane-2,2-diyl}diphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, often using reagents like sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary but often include specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenolic rings.

Scientific Research Applications

4,4’-{5-[(Oxan-2-yl)oxy]pentane-2,2-diyl}diphenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4,4’-{5-[(Oxan-2-yl)oxy]pentane-2,2-diyl}diphenol exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: A well-known compound with similar diphenol groups but different structural features.

    4,4’-Dihydroxydiphenylmethane: Another compound with diphenol groups, used in similar applications.

    4,4’-Dihydroxybenzophenone: Shares structural similarities and is used in various chemical and industrial applications.

Uniqueness

4,4’-{5-[(Oxan-2-yl)oxy]pentane-2,2-diyl}diphenol is unique due to its specific oxane ring structure and the positioning of the diphenol groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

696641-46-0

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

4-[2-(4-hydroxyphenyl)-5-(oxan-2-yloxy)pentan-2-yl]phenol

InChI

InChI=1S/C22H28O4/c1-22(17-6-10-19(23)11-7-17,18-8-12-20(24)13-9-18)14-4-16-26-21-5-2-3-15-25-21/h6-13,21,23-24H,2-5,14-16H2,1H3

InChI Key

VRNDGXLPOUEKCK-UHFFFAOYSA-N

Canonical SMILES

CC(CCCOC1CCCCO1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

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